2,4-Dichloro-5-ethylpyrimidine
CAS No.: 34171-40-9
Cat. No.: VC20870696
Molecular Formula: C6H6Cl2N2
Molecular Weight: 177.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34171-40-9 |
|---|---|
| Molecular Formula | C6H6Cl2N2 |
| Molecular Weight | 177.03 g/mol |
| IUPAC Name | 2,4-dichloro-5-ethylpyrimidine |
| Standard InChI | InChI=1S/C6H6Cl2N2/c1-2-4-3-9-6(8)10-5(4)7/h3H,2H2,1H3 |
| Standard InChI Key | YFYFVWTWMBQHOH-UHFFFAOYSA-N |
| SMILES | CCC1=CN=C(N=C1Cl)Cl |
| Canonical SMILES | CCC1=CN=C(N=C1Cl)Cl |
Introduction
Chemical Structure and Basic Properties
Structural Characteristics
2,4-Dichloro-5-ethylpyrimidine consists of a pyrimidine heterocyclic core with two nitrogen atoms at positions 1 and 3. The compound features chlorine atoms at positions 2 and 4, which serve as reactive sites for nucleophilic substitution reactions. The ethyl group (-CH₂CH₃) at position 5 distinguishes this compound from its methyl analog and influences its physical properties and reactivity profile.
The molecular formula of 2,4-Dichloro-5-ethylpyrimidine is C₆H₆Cl₂N₂, with a calculated molecular weight of approximately 177.03 g/mol. This structure represents an extension of the well-characterized 2,4-Dichloro-5-methylpyrimidine, with the addition of one methylene group in the alkyl substituent.
Physical Properties
Based on structurally similar compounds, particularly 2,4-Dichloro-5-methylpyrimidine, the following physical properties can be estimated for 2,4-Dichloro-5-ethylpyrimidine:
The ethyl group is expected to increase the lipophilicity of the compound compared to the methyl analog, potentially affecting its solubility profile and partition coefficient.
| Identifier Type | Expected Value |
|---|---|
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| SMILES Notation | CCc1cn(c(n1)Cl)Cl |
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,4-Dichloro-5-ethylpyrimidine would likely follow routes similar to those used for related halogenated pyrimidines. One potential synthetic pathway could involve:
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Starting with 5-ethylpyrimidine-2,4-dione (a uracil derivative)
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Chlorination using phosphorus oxychloride (POCl₃) or a combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride
This approach mirrors the methods commonly employed for producing 2,4-dichloropyrimidine derivatives, including the methylated analog. The starting materials would need to be adapted to incorporate the ethyl group at position 5.
Precursors and Reagents
Key precursors and reagents for the synthesis would likely include:
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5-Ethyluracil or similar ethyl-substituted pyrimidine
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Phosphorus oxychloride (POCl₃)
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Phosphorus pentachloride (PCl₅)
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N,N-Dimethylaniline (potential catalyst)
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Appropriate anhydrous solvents (acetonitrile or toluene)
Chemical Reactivity
Reactivity of Chloro Groups
The chlorine atoms at positions 2 and 4 of the pyrimidine ring serve as excellent leaving groups in nucleophilic aromatic substitution reactions. Based on the reactivity of similar compounds, 2,4-Dichloro-5-ethylpyrimidine is expected to undergo selective substitution, with the chlorine at position 4 generally being more reactive than the one at position 2 .
Common nucleophilic substitution reactions include:
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Reaction with amines to form amino-pyrimidine derivatives
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Reaction with alcohols or alkoxides to form alkoxy-pyrimidine derivatives
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Reaction with thiols to form thioether derivatives
For example, reaction with piperidine can produce 2-chloro-5-ethyl-4-piperidin-1-yl-pyrimidine, similar to the reaction documented for the methyl analog .
Applications and Uses
Pharmaceutical Applications
2,4-Dichloro-5-ethylpyrimidine has potential value in pharmaceutical development as:
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An intermediate in the synthesis of antiviral compounds
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A building block for kinase inhibitors
Comparison with Related Compounds
Structure-Activity Relationships
The comparison between 2,4-Dichloro-5-ethylpyrimidine and related compounds reveals important structure-activity relationships:
The ethyl substituent likely provides a balance of increased lipophilicity without sacrificing the reactivity of the chlorinated positions, potentially offering advantages in certain applications.
Advantages and Limitations
Potential advantages of 2,4-Dichloro-5-ethylpyrimidine include:
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Enhanced lipophilicity compared to the methyl analog, potentially improving membrane permeability in biological systems
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Maintained reactivity at the chlorinated positions for further functionalization
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Potential for improved binding interactions in biological targets due to the extended alkyl chain
Potential limitations may include:
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Potentially higher synthesis cost compared to the methyl analog
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Slightly reduced reactivity of the chloro groups due to the increased electron-donating effect of the ethyl group
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Possible steric hindrance in certain reactions due to the larger substituent
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